alpha-Muurolene natural sources and distribution
alpha-Muurolene natural sources and distribution
An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of α-Muurolene
Introduction
α-Muurolene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2] It is a significant constituent of the essential oils of numerous plant species and has also been identified in some fungi and other organisms.[1][2][3] This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of α-muurolene, intended for researchers, scientists, and professionals in drug development. It also details common experimental protocols for its extraction and analysis and illustrates key pathways and workflows.
Natural Distribution of α-Muurolene
α-Muurolene is widely distributed throughout the plant kingdom and has also been isolated from fungal species. Its presence is particularly notable in the essential oils extracted from various plant parts, including the bark, leaves, fruits, and roots.
Distribution in Plant Families and Genera
The compound has been documented in a diverse range of plant genera, indicating a broad but specific distribution. Notable genera include:
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Cinnamomum : Various species of cinnamon contain α-muurolene. For instance, the essential oil from the bark of Cinnamomum zeylanicum has been found to contain 7.14% α-muurolene.[1] Another study on cinnamon bark reported its concentration at 4.32%.[1]
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Amorpha : The fruits of Amorpha fruticosa are a significant source, with its essential oil containing α-muurolene as a main component.[1] One analysis reported a concentration of 12.54% in the essential oil from its fruits.[4]
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Salvia : α-Muurolene has been reported in Salvia rosmarinus (rosemary) and other Salvia species like Salvia palaestina and Salvia ceratophylla.[2][5] In the oil of S. ceratophylla, γ-muurolene was a major component, and α-muurolene was also present.[5]
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Myrsine : Several species within this genus, including Myrsine parvifolia, M. rubra, and M. gardneriana, have essential oils containing γ-muurolene and other related sesquiterpenes, with α-muurolene also being detected.[6]
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Aquilaria : This genus, known for producing agarwood, contains α-muurolene as one of the many sesquiterpenes in its resinous wood.[7]
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Other Genera : α-Muurolene is also found in species of Rhododendron, Schinus, Juniperus, Humulus (hops), and Dendropanax.[1][3]
Occurrence in Fungi
Beyond the plant kingdom, α-muurolene has been identified in fungi. The enzyme responsible for its synthesis, α-muurolene synthase, has been characterized from the basidiomycete fungus Coprinus cinereus.[8][9] More recently, muurolene-type sesquiterpenoids have been isolated from the fruiting bodies of Fuscoporia torulosa.[10]
Quantitative Analysis of α-Muurolene in Natural Sources
The concentration of α-muurolene can vary significantly depending on the species, the part of the plant, geographical location, season, and the extraction method used. The following table summarizes quantitative data from various studies.
| Organism | Plant/Fungal Part | α-Muurolene Content (%) in Essential Oil | Reference |
| Amorpha fruticosa | Fruits | 12.54% | [4] |
| Cinnamomum zeylanicum | Bark | 7.14% | [1] |
| Cinnamomum cassia | Bark | 4.32% | [1] |
| Salvia ceratophylla | Aerial Parts | 3.0% | [5] |
| Myrsine rubra | Leaves | 1.3% | [6] |
| Myrsine gardneriana | Leaves | 1.3% | [6] |
| Myrsine parvifolia | Fruits | 1.2% | [6] |
Biosynthesis of α-Muurolene
α-Muurolene, like all sesquiterpenes, is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which ultimately produces farnesyl diphosphate (B83284) (FPP). The final step is catalyzed by a specific terpene synthase.
The key reaction is the cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate, into the characteristic tricyclic structure of α-muurolene. This conversion is catalyzed by the enzyme α-muurolene synthase (EC 4.2.3.125).[8][9] This enzyme has been specifically characterized in the fungus Coprinus cinereus.[9] The process involves complex carbocation rearrangements following the initial ionization of FPP.
Experimental Protocols: Extraction, Isolation, and Identification
The extraction and analysis of α-muurolene from natural sources typically involve several key steps, from initial extraction to final identification.
Extraction Techniques
The choice of extraction method is critical and depends on the source material and the desired purity of the essential oil.
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Hydrodistillation : This is a traditional and widely used method for extracting essential oils from plant materials. The plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated from the aqueous phase.
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Solvent Extraction : This method involves macerating the dried and powdered source material in an organic solvent, such as methanol (B129727) or hexane, at room temperature (cold extraction) or with heating (Soxhlet extraction).[11][12] The solvent is then evaporated to yield a crude extract.
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Modern Techniques : Advanced methods like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) offer advantages such as shorter extraction times, lower solvent consumption, and reduced risk of thermal degradation of compounds.[13]
Isolation and Purification
Following initial extraction, the crude extract or essential oil often requires further purification to isolate α-muurolene.
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Column Chromatography : This is a standard technique used to separate compounds based on their polarity. The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted using a solvent gradient.[13]
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Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For higher purity, preparative HPLC can be employed to isolate specific compounds from a complex mixture.
Identification and Quantification
The final step involves the structural elucidation and quantification of the isolated compound.
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Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and powerful technique for analyzing volatile compounds like α-muurolene.[4][14] The gas chromatograph separates the components of the essential oil, and the mass spectrometer provides mass spectra that can be used to identify the compounds by comparison with spectral libraries.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : For unequivocal structure determination of a purified compound, ¹H and ¹³C NMR spectroscopy are essential.[15]
Conclusion
α-Muurolene is a widely distributed sesquiterpene found in a variety of natural sources, particularly in the essential oils of many plant species and some fungi. Its concentration varies widely, necessitating precise analytical methods for quantification. The established protocols for extraction, isolation, and identification, primarily centered around distillation and chromatographic techniques, are robust and widely applicable. Understanding the natural distribution and biosynthesis of α-muurolene is crucial for its potential exploitation in pharmacology and other industries. This guide provides a foundational resource for professionals engaged in the research and development of natural products.
References
- 1. alpha-Muurolene|High-Quality Reference Standard [benchchem.com]
- 2. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-alpha-Muurolene | C15H24 | CID 12306049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. EC 4.2.3.125 - alpha-muurolene synthase. [ebi.ac.uk]
- 9. Alpha-muurolene synthase - Wikipedia [en.wikipedia.org]
- 10. Isolation of C-29 oxygenated oleanane triterpenoids and a (+)-muurolene type sesquiterpenoid from the fruiting bodies of Fuscoporia torulosa and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. scispace.com [scispace.com]
- 13. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
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